![molecular formula C14H14O4S B12435674 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is an organic compound with a molecular formula of C14H14O4S It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfinyl group attached to a methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol or 2-furylcarboxaldehyde.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methylphenyl Moiety: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding thioether derivative.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting oxidative stress-related diseases.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The furan ring can interact with aromatic residues in proteins, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.
3-Furoic Acid: Another furan derivative with a carboxylic acid group at a different position.
5-Methyl-2-furoic Acid: A methyl-substituted furan derivative.
2-Furylacetic Acid: A furan derivative with an acetic acid group.
Uniqueness
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is unique due to the presence of the sulfinyl group and the methylphenyl moiety. These structural features confer distinct chemical reactivity and potential biological activity compared to simpler furan derivatives. The combination of these groups allows for a broader range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H14O4S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16) |
Clé InChI |
HSLYWMMDPTWTRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
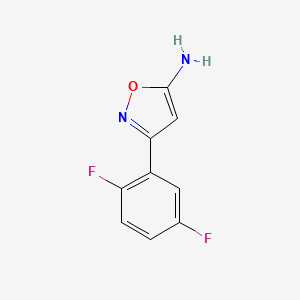
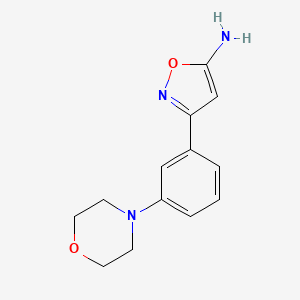
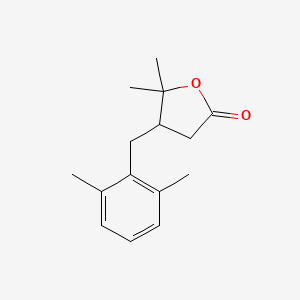
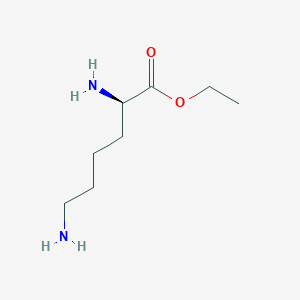
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)


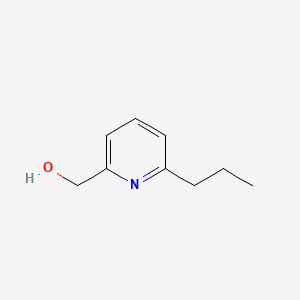
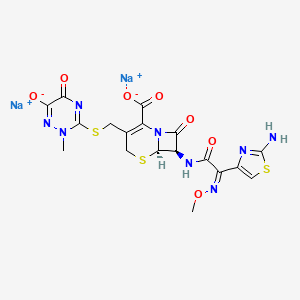

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)

